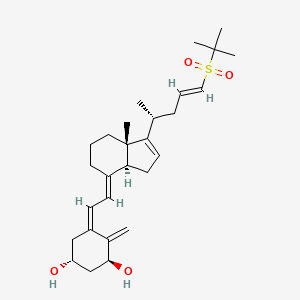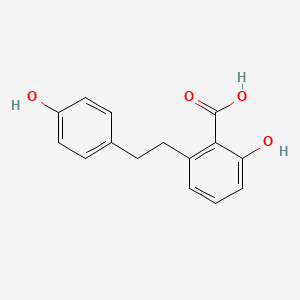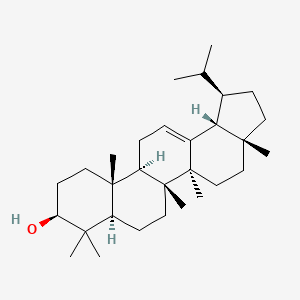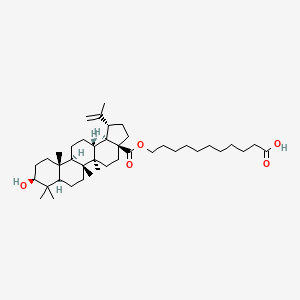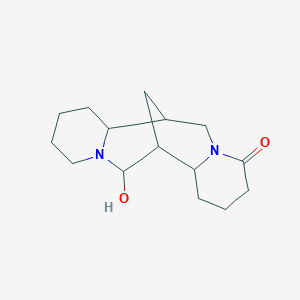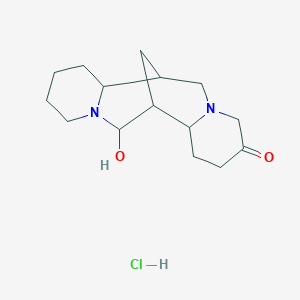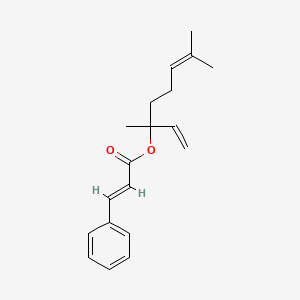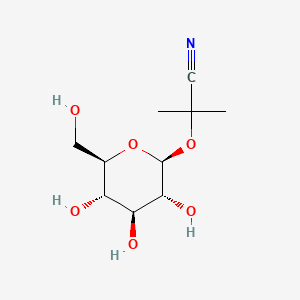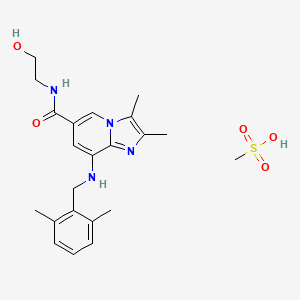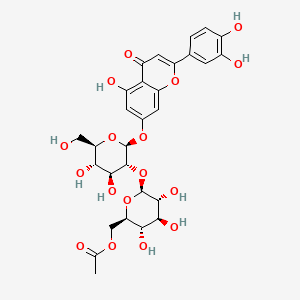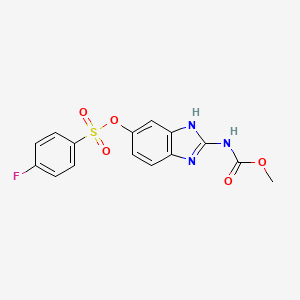
Luxabendazole
概要
説明
Luxabendazole is a benzimidazole carbamate broad-spectrum anthelmintic agent . It has proved to be effective against adult and immature stages of the major gastrointestinal nematodes, trematodes, and cestodes .
Synthesis Analysis
Luxabendazole is synthesized as 2-[(Methoxycarbonyl)amino]-1H-benzimidazol-5-yl 4-fluorobenzenesulfonate . The exact synthesis process is not detailed in the search results.Molecular Structure Analysis
The molecular formula of Luxabendazole is C15H12FN3O5S . Its molecular weight is 365.3 g/mol . The InChI Key is ZVIDWFUBDDXAJA-UHFFFAOYSA-N .科学的研究の応用
Anthelmintic Agent
Luxabendazole is a benzimidazole carbamate anthelmintic agent . It has been proven to be effective against adult and immature stages of the major gastrointestinal nematodes, trematodes, and cestodes .
Treatment of Gastrointestinal Nematodes
Luxabendazole has shown effectiveness against gastrointestinal nematodes . It can be used to treat infections caused by these parasites in the gastrointestinal tract .
Treatment of Trematodes
Luxabendazole has also been found to be effective against trematodes . These are a type of flatworm, and infections caused by them can be treated with Luxabendazole .
Treatment of Cestodes
Luxabendazole is effective against cestodes , a type of parasitic worm. It can be used to treat infections caused by these worms .
Treatment of Liver Flukes
In sheep, Luxabendazole has been found to be effective against liver flukes . It removed a significant percentage of adult Fasciola hepatica, a common liver fluke .
Treatment of Lungworms
Luxabendazole has been found to be effective against lungworms in naturally infected sheep . It removed all Dictyocaulus filaria and reduced the fecal excretion of larvae of protostrongylus species by 97.8%–99.6% .
作用機序
Target of Action
Luxabendazole, like other benzimidazole anthelmintics, primarily targets the tubulin protein in the cells of parasitic worms . Tubulin is a crucial component of the cytoskeleton and is involved in maintaining cell shape, enabling cell movement, and facilitating intracellular transport .
Mode of Action
Luxabendazole interacts with its target by binding to the colchicine-sensitive site of tubulin . This binding inhibits the polymerization of tubulin into microtubules, leading to the loss of cytoplasmic microtubules . The disruption of the microtubule network impairs many vital cellular processes, including cell division and nutrient uptake .
Biochemical Pathways
The action of Luxabendazole affects several biochemical pathways in the parasite. It leads to a decrease in free glucose and glycogen levels, indicating an impact on the energy metabolism of the parasite . Additionally, it slightly inhibits the activity of fumarate reductase, an enzyme involved in the parasite’s energy production .
Pharmacokinetics
Luxabendazole exhibits certain pharmacokinetic properties that influence its bioavailability. After oral administration, it is slowly absorbed from the gastrointestinal tract, with a mean absorption half-life of 2.26 hours . The peak plasma concentration is detected 14 to 16 hours after drug administration . Following intravenous administration, the elimination of Luxabendazole is slow, with a mean half-life of 8.72 hours . These properties suggest that Luxabendazole is moderately absorbed, widely distributed into extravascular compartments, and cleared slowly .
Result of Action
The action of Luxabendazole results in degenerative alterations in the tegument and intestinal cells of the worm . This is due to the diminished energy production caused by the disruption of microtubules and the impact on energy metabolism . Ultimately, these changes lead to the immobilization and death of the parasite .
Action Environment
The action, efficacy, and stability of Luxabendazole can be influenced by various environmental factors. For instance, the presence of food can enhance the absorption and hence the bioavailability of the drug . Furthermore, the drug’s effectiveness may vary depending on the species and life stage of the parasite. More research is needed to fully understand the influence of environmental factors on the action of Luxabendazole.
Safety and Hazards
特性
IUPAC Name |
[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] 4-fluorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O5S/c1-23-15(20)19-14-17-12-7-4-10(8-13(12)18-14)24-25(21,22)11-5-2-9(16)3-6-11/h2-8H,1H3,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIDWFUBDDXAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238189 | |
| Record name | Luxabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90509-02-7 | |
| Record name | Luxabendazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090509027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luxabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUXABENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S1S00GV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

